molecular formula C4H3FN2O B6226924 3-fluoropyrazin-2-ol CAS No. 1261788-36-6

3-fluoropyrazin-2-ol

Cat. No.: B6226924
CAS No.: 1261788-36-6
M. Wt: 114.08 g/mol
InChI Key: LQOZQRZHDXALLG-UHFFFAOYSA-N
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Description

3-Fluoropyrazin-2-ol is an organic compound with the molecular formula C4H3FN2O It is a fluorinated derivative of pyrazin-2-ol, where a fluorine atom is substituted at the 3-position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoropyrazin-2-ol typically involves the fluorination of pyrazin-2-ol. One common method is the direct fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of catalysts and advanced fluorinating agents can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyrazin-2-ol can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert it to 3-fluoropyrazine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Pyrazine N-oxides.

    Reduction: 3-Fluoropyrazine.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoropyrazin-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated heterocycles.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3-fluoropyrazin-2-ol and its derivatives often involves interactions with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the compound towards its target by influencing the electronic properties and steric interactions. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropyridin-2-ol: Similar structure but with a pyridine ring instead of pyrazine.

    3-Fluoropyrazole: Contains a pyrazole ring with a fluorine substitution.

    3-Fluoropyridine: A simpler structure with a single fluorine substitution on a pyridine ring.

Uniqueness

3-Fluoropyrazin-2-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyrazine ring, which imparts distinct electronic and steric properties

Properties

CAS No.

1261788-36-6

Molecular Formula

C4H3FN2O

Molecular Weight

114.08 g/mol

IUPAC Name

3-fluoro-1H-pyrazin-2-one

InChI

InChI=1S/C4H3FN2O/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8)

InChI Key

LQOZQRZHDXALLG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=O)N1)F

Purity

95

Origin of Product

United States

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